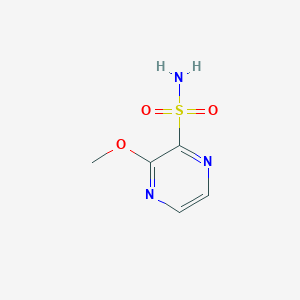

3-Methoxypyrazine-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methoxypyrazine-2-sulfonamide is a useful research compound. Its molecular formula is C5H7N3O3S and its molecular weight is 189.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 3-methoxypyrazine-2-sulfonamide, in cancer therapy. For instance, novel sulfonamide-triazole-glycoside hybrids have shown promising cytotoxic effects against human cancer cell lines such as HepG-2 and MCF-7. These compounds exhibited IC50 values ranging from 8.39 to 21.15 μM, demonstrating their effectiveness compared to established chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism underlying the anticancer activity of these compounds often involves inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway. For example, a derivative identified as 22c was shown to block AKT phosphorylation and induce apoptosis in HCT-116 cells . This highlights the relevance of this compound in developing targeted cancer therapies.

Organic Synthesis Applications

Versatile Intermediate

this compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including substitution reactions where the sulfonyl group can be replaced by nucleophiles like amines or alcohols to form new sulfonamides or sulfonate esters.

Synthesis of Bioactive Molecules

It is particularly valuable in synthesizing biologically active molecules. The compound's unique structural features allow for modifications that enhance the pharmacological properties of synthesized drugs.

Chemical Biology Applications

Protein-Ligand Interaction Studies

In chemical biology, this compound is utilized to study protein-ligand interactions. Its ability to form covalent bonds with nucleophilic residues in proteins makes it a useful tool for developing chemical probes that can inhibit enzyme activity.

Materials Science Applications

Advanced Material Design

The compound's structural characteristics contribute to its application in materials science, particularly in designing advanced materials with specific properties. Research indicates that its unique features facilitate the development of materials that can be tailored for particular applications.

Data Table: Summary of Applications

Case Studies

-

Study on Anticancer Efficacy

A recent investigation into sulfonamide-triazole-glycoside hybrids demonstrated significant cytotoxicity against multiple cancer cell lines. The study emphasized the role of structural modifications in enhancing therapeutic efficacy and provided insights into potential mechanisms involving key signaling pathways . -

Organic Synthesis Research

Research highlighted the utility of this compound as an intermediate in synthesizing complex organic molecules. The ability to substitute functional groups allows for diverse applications in drug development and material sciences. -

Chemical Probing Studies

Investigations into protein-ligand interactions revealed that compounds like this compound could effectively inhibit enzyme activity through covalent modification, showcasing its potential as a chemical probe in biological systems.

Analyse Chemischer Reaktionen

Reactivity in Cross-Coupling Reactions

The electron-deficient pyrazine ring participates in transition metal-catalyzed cross-coupling reactions. The methoxy group at position 3 directs regioselectivity during coupling:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields 5-aryl derivatives. The methoxy group enhances ortho-substitution due to coordination with palladium .

-

Buchwald-Hartwig Amination : Selective amination at position 5 occurs under Pd₂(dba)₃/Xantphos catalysis .

Example Reaction :

text3-Methoxypyrazine-2-sulfonamide + PhB(OH)₂ → 5-Phenyl-3-methoxypyrazine-2-sulfonamide Yield: 72% (Pd(OAc)₂, SPhos, K₂CO₃, DMF, 80°C)[5]

Sulfonamide Group Reactivity

-

Alkylation : Treatment with alkyl halides (e.g., MeI) in the presence of KOH forms N-alkylated derivatives .

-

Acid-Catalyzed Hydrolysis : Prolonged exposure to HCl (6M) cleaves the sulfonamide bond, yielding 3-methoxypyrazine-2-amine and sulfuric acid .

Methoxy Group Reactivity

-

Demethylation : Reaction with BBr₃ in CH₂Cl₂ removes the methoxy group, producing 3-hydroxypyrazine-2-sulfonamide .

Stability Data :

| Condition | Stability Outcome | Source |

|---|---|---|

| pH 2–7 (aqueous, 25°C) | Stable for >48 hours | |

| pH >10 | Partial hydrolysis of sulfonamide |

Biological Interactions

-

Enzyme Inhibition : Analogous sulfonamide-pyrazines exhibit inhibitory activity against carbonic anhydrase isoforms due to zinc-binding motifs .

-

Antimicrobial Activity : Derivatives show moderate activity against Gram-positive bacteria (MIC = 8–32 µg/mL) .

Comparative Reactivity Table

Challenges and Limitations

Eigenschaften

Molekularformel |

C5H7N3O3S |

|---|---|

Molekulargewicht |

189.2 g/mol |

IUPAC-Name |

3-methoxypyrazine-2-sulfonamide |

InChI |

InChI=1S/C5H7N3O3S/c1-11-4-5(12(6,9)10)8-3-2-7-4/h2-3H,1H3,(H2,6,9,10) |

InChI-Schlüssel |

PDKBUMPZEFGXGF-UHFFFAOYSA-N |

SMILES |

COC1=NC=CN=C1S(=O)(=O)N |

Kanonische SMILES |

COC1=NC=CN=C1S(=O)(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.